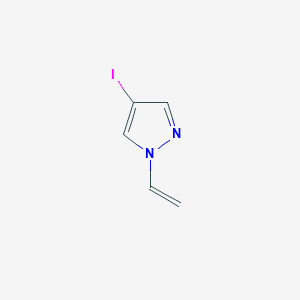

4-Iodo-1-vinyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c1-2-8-4-5(6)3-7-8/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUGBGHFOYSENG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653234 | |

| Record name | 1-Ethenyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175788-58-5 | |

| Record name | 1-Ethenyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethenyl-4-iodo-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of 4-Iodo-1-vinyl-1H-pyrazole"

An In-depth Technical Guide to the Synthesis of 4-Iodo-1-vinyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, a valuable and versatile building block in medicinal chemistry and materials science. The pyrazole nucleus is a privileged scaffold in drug discovery, and the presence of both an iodo group at the C4-position and a vinyl group at the N1-position offers orthogonal handles for subsequent functionalization.[1] The C-I bond is highly amenable to various palladium- and copper-catalyzed cross-coupling reactions, while the vinyl group can participate in polymerization and cycloaddition reactions.[2][3] This document explores two primary retrosynthetic pathways, evaluates the merits and challenges of each, and presents detailed, field-proven protocols for the most efficient synthetic route.

Introduction: Strategic Importance of this compound

The unique architecture of this compound makes it a highly sought-after intermediate for the construction of complex molecular libraries. The pyrazole core is a cornerstone in numerous FDA-approved drugs due to its favorable metabolic stability and ability to act as a bioisostere for amides or other aromatic rings. The strategic placement of two distinct reactive groups offers significant synthetic advantages:

-

The 4-Iodo Group: Serves as an exceptional electrophilic partner in a suite of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[1][3] The reactivity of the carbon-halogen bond in such reactions follows the trend C-I > C-Br > C-Cl, making the iodo-substituted pyrazole the most reactive and versatile choice for facile C-C, C-N, and C-O bond formation.[3]

-

The N-Vinyl Group: Acts as a key functional handle for polymerization to create novel materials.[2] It can also participate in cycloaddition reactions and serves as a stable, yet potentially removable, N-protecting group that can influence the electronic properties of the pyrazole ring.[2][4]

The primary challenge in synthesizing this molecule lies in the controlled and regioselective introduction of both the iodo and vinyl groups without interfering side reactions, such as halogenation of the vinyl double bond.[5]

Retrosynthetic Analysis and Strategic Planning

Two principal retrosynthetic pathways can be envisioned for the synthesis of the target molecule. The selection of the optimal route depends on factors such as reagent availability, reaction scalability, and, most critically, the management of regioselectivity and functional group compatibility.

Caption: Retrosynthetic analysis of this compound.

-

Route A (Vinylation then Iodination): This approach begins with the N-vinylation of the pyrazole ring, followed by the electrophilic iodination at the C4 position. A significant risk in this pathway is the potential for the iodinating agent to react with the electron-rich vinyl double bond, leading to undesired byproducts.[5]

-

Route B (Iodination then Vinylation): This strategy involves the initial regioselective iodination of the pyrazole ring to form the stable 4-iodo-1H-pyrazole intermediate. The vinyl group is then introduced in the final step. This route is generally preferred as it protects the sensitive vinyl functionality from the harsh conditions of electrophilic halogenation.

This guide will focus on Route B as the more robust and reliable synthetic strategy.

Synthesis via Route B: Iodination Followed by N-Vinylation

This recommended pathway is a two-step process that maximizes yield and purity by separating the two key transformations.

Caption: Recommended synthetic workflow (Route B).

Step 1: Regioselective Synthesis of 4-Iodo-1H-pyrazole

The direct electrophilic iodination of the pyrazole ring is highly regioselective for the C4 position due to the electronic properties of the heterocycle.[1] Several methods have been developed, with modern approaches prioritizing environmental compatibility ("green chemistry") and efficiency.

Comparative Analysis of Iodination Methods:

| Method | Iodinating System | Solvent | Temperature | Typical Yield | Key Advantages & Causality |

| Green Iodination | I₂ (0.5 eq) / H₂O₂ (0.6 eq) | Water | Room Temp | Good to Excellent | Environmentally benign with water as the only byproduct; H₂O₂ acts as a clean oxidant to generate the electrophilic iodine species in situ.[1][6][7] |

| NIS Iodination | N-Iodosuccinimide (NIS) | Acetonitrile or TFA/AcOH | Room Temp to 80°C | Good to Excellent | NIS is a mild and easy-to-handle solid iodinating agent. An acid catalyst like TFA is often required for less reactive (electron-deficient) pyrazoles to activate the NIS.[1][8] |

| CAN-Mediated | I₂ / Ceric Ammonium Nitrate (CAN) | Acetonitrile | 80°C | High | Highly effective for a broad range of substrates, including those with electron-withdrawing groups. CAN serves as a powerful in situ oxidant for iodine.[6][8][9] |

| ICl Dehydration/Iodination | Iodine Monochloride (ICl) / Li₂CO₃ | Dichloromethane | Room Temp | Moderate to Excellent | A specialized method starting from 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles, achieving dehydration and iodination in one pot.[10][11] |

Recommended Protocol: Green Iodination using Iodine and Hydrogen Peroxide

This protocol is selected for its operational simplicity, high yield, and favorable environmental profile.

Materials:

-

Pyrazole (1.0 eq)

-

Iodine (I₂) (0.5 eq)

-

30% Hydrogen Peroxide (H₂O₂) (0.6 eq)

-

Deionized Water (H₂O)

-

Ethyl Acetate

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

Procedure:

-

To a round-bottom flask, add pyrazole (1.0 eq) and deionized water.

-

Stir the resulting suspension at room temperature and add iodine (0.5 eq).

-

To this mixture, add 30% hydrogen peroxide (0.6 eq) dropwise over 10 minutes. The dark color of the iodine will fade as the reaction proceeds.

-

Continue stirring the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining iodine) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford 4-iodo-1H-pyrazole as a solid, which can be purified further by recrystallization if necessary.[1]

Step 2: N-Vinylation of 4-Iodo-1H-pyrazole

With the stable 4-iodopyrazole intermediate in hand, the final step is the introduction of the vinyl group at the N1 position. Modern methods often rely on transition-metal catalysis, which offers milder conditions and broader substrate scope compared to older, harsher methods like reactions with acetylene at high pressure.[2]

Comparative Analysis of N-Vinylation Methods:

| Method | Vinylation System | Catalyst/Base | Solvent | Key Advantages & Causality |

| Copper-Catalyzed | Vinylsilane | CuF₂ / DMAP | DCE | Operates at room temperature without an external fluoride source. DMAP acts as both a ligand and a base, facilitating the formation of the active copper(II) complex.[12] |

| Phase Transfer Catalysis (PTC) | 1,2-Dichloroethane (DCE) | PTC (e.g., TBAB) / NaOH | Water | Involves an initial N-alkylation with DCE followed by base-mediated dehydrochlorination to form the vinyl group. This is a robust, high-yielding method.[2] |

| Ruthenium-Catalyzed Isomerization | N-Allyl Bromide then Isomerization | RuClH(CO)(PPh₃)₃ | Toluene | An indirect two-step method. First, N-allylation of the pyrazole, followed by a ruthenium-catalyzed migration of the double bond to form the N-vinyl product.[13] |

Recommended Protocol: N-Vinylation via Phase Transfer Catalysis

This method is chosen for its scalability, high yields, and avoidance of expensive or air-sensitive reagents. It proceeds via a stable 1-(2-chloroethyl) intermediate.

Materials:

-

4-Iodo-1H-pyrazole (1.0 eq)

-

1,2-Dichloroethane (DCE) (used as reagent and solvent)

-

Sodium Hydroxide (NaOH)

-

Tetrabutylammonium Bromide (TBAB) (Phase Transfer Catalyst)

-

Water

Procedure:

-

Part A: Synthesis of 4-Iodo-1-(2-chloroethyl)-1H-pyrazole.

-

In a flask equipped with a reflux condenser, dissolve 4-iodo-1H-pyrazole (1.0 eq) and TBAB (catalytic amount) in a mixture of water and an excess of 1,2-dichloroethane.

-

Add a concentrated aqueous solution of sodium hydroxide.

-

Heat the biphasic mixture to reflux and stir vigorously for several hours until TLC indicates consumption of the starting material.

-

Cool the reaction, separate the organic layer, and wash with water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude 1-(2-chloroethyl) intermediate.

-

-

Part B: Dehydrochlorination to this compound.

-

Dissolve the crude 4-iodo-1-(2-chloroethyl)-1H-pyrazole from Part A in a suitable solvent like ethanol.

-

Add a strong base, such as powdered potassium hydroxide (KOH) or sodium hydroxide (NaOH).

-

Heat the mixture to reflux and stir for 1-3 hours, monitoring by TLC for the formation of the vinyl product.

-

Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.[2]

-

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the initial iodination of the pyrazole ring followed by N-vinylation. This strategic choice (Route B) circumvents potential side reactions associated with the direct iodination of a vinyl-substituted pyrazole. The "green" iodination protocol using hydrogen peroxide in water and the robust phase-transfer catalysis method for N-vinylation represent efficient, scalable, and reproducible pathways for accessing this valuable synthetic intermediate. The methodologies presented herein are grounded in established chemical principles and provide researchers with a practical guide for the successful synthesis and subsequent application of this compound in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

- 12. CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study [organic-chemistry.org]

- 13. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of 4-Iodo-1-vinyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Iodo-1-vinyl-1H-pyrazole is a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and material science.[1][2][3][4] Its unique structure, combining a reactive vinyl group, a functionalizable iodo-substituent, and the stable pyrazole core, makes it a prime candidate for constructing complex molecular architectures, including novel pharmaceuticals and polymers.[5][6][7] This guide provides a comprehensive framework for the full physicochemical characterization of this compound. Given that this compound is not extensively documented in public literature, this document serves as a predictive guide and a methodological roadmap. It outlines strategies for predicting key properties based on structural analogs and details the experimental and computational protocols required for their empirical validation.

Introduction: The Scientific Case for this compound

The pyrazole nucleus is a "privileged scaffold" in drug discovery, appearing in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3][4] The introduction of specific substituents onto this core allows for the fine-tuning of its pharmacological and pharmacokinetic profiles.

-

The 1-Vinyl Group: This moiety serves as a key reactive handle. It can participate in various chemical transformations such as cycloadditions, polymerizations, and transition-metal-catalyzed reactions, enabling the synthesis of diverse derivatives.[5][6][8] Unlike many vinyl-substituted heterocycles, 1-vinylpyrazoles exhibit good shelf stability with no observed polymerization even after extended periods.[5]

-

The 4-Iodo Group: The iodine atom at the C-4 position is a versatile functional group. It significantly increases the molecule's synthetic utility, acting as a precursor for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.[1][9][10] This position is crucial for building molecular complexity and exploring structure-activity relationships (SAR).

The combination of these features in a single molecule makes this compound a high-value synthetic intermediate. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This guide provides the necessary framework for achieving that understanding.

Predicted Physicochemical Properties (Based on Analogs)

Direct experimental data for this compound is scarce. However, we can extrapolate key properties by analyzing well-characterized structural analogs: 4-Iodopyrazole , 1-Vinylpyrazole , and the parent Pyrazole core.

| Property | Predicted Value / Range | Rationale & Key Influencing Factors | Analog Data |

| Molecular Formula | C₅H₅IN₂ | Sum of atomic constituents. | C₃H₃IN₂ (4-Iodopyrazole) |

| Molecular Weight | 219.99 g/mol | Calculated from the molecular formula. | 193.97 g/mol (4-Iodopyrazole) |

| Physical State | Low-melting solid or high-boiling liquid | The iodo-substituent increases molecular weight and intermolecular forces, favoring a solid state. 4-Iodopyrazole is a solid.[1] 1-Vinylpyrazole is a liquid.[11] The combination makes a low-melting solid the most probable state. | |

| Melting Point (°C) | 30 - 50 °C | Lower than 4-Iodopyrazole due to the disruption of crystal packing by the vinyl group. | 108-110 °C (4-Iodopyrazole)[1] |

| Boiling Point (°C) | >200 °C (at atm. pressure) | Significantly higher than 1-Vinylpyrazole due to the heavy iodine atom. Likely to decompose before boiling at atmospheric pressure. | 63 °C at 50 Torr (1-Vinylpyrazole)[11] |

| Solubility | Soluble in organic solvents (DCM, EtOAc, Acetone); Sparingly soluble in water. | The pyrazole core offers some polarity, but the iodo and vinyl groups increase lipophilicity. | 4-Iodopyrazole is soluble in water.[12] Pyrazole itself is soluble in water.[13] The vinyl group will decrease water solubility. |

| pKa (for protonated form) | ~1.5 - 2.5 | The pyrazole ring is weakly basic (pKa of pyrazolium ion is 2.5). The electron-withdrawing nature of both the vinyl and iodo groups will decrease the basicity of the N2 atom. | ~2.5 (Pyrazole)[14] |

| LogP (Octanol-Water) | 2.0 - 2.5 | The iodine atom (adds ~1.1) and vinyl group (adds ~0.7) will significantly increase lipophilicity compared to the parent pyrazole. | 1.7 (4-Iodopyrazole)[15] 0.26 (Pyrazole)[13] |

Proposed Workflow for Comprehensive Characterization

A systematic approach is required to validate the predicted properties and fully characterize the molecule. The following workflow integrates structural elucidation, physicochemical determination, and computational analysis.

Caption: Proposed experimental workflow for the characterization of this compound.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating and provide a robust dataset for the compound.

Structural Elucidation

Rationale: Unambiguous confirmation of the chemical structure is the foundational step. A combination of spectroscopic techniques provides orthogonal data to confirm connectivity, mass, and functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C):

-

Sample Prep: Dissolve ~5-10 mg of purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire a proton spectrum. Expect to see signals corresponding to the three vinyl protons (a characteristic AMX or ABX system) and the two pyrazole ring protons. Chemical shifts and coupling constants (J-values) will be diagnostic.

-

¹³C NMR: Acquire a carbon spectrum. Expect to see five distinct signals for the five carbon atoms in the molecule.

-

2D NMR (COSY, HSQC): Perform these experiments to definitively assign proton-proton correlations (COSY) and proton-carbon one-bond correlations (HSQC), confirming the connectivity of the molecule.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Method: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Analysis: Determine the exact mass of the molecular ion ([M+H]⁺). This should match the calculated theoretical mass of C₅H₆IN₂⁺ to within 5 ppm, confirming the elemental composition.

-

Lipophilicity: LogP Determination

Rationale: Lipophilicity (LogP) is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[16][17] The shake-flask method is the gold standard for its determination.[18][19]

Protocol: Shake-Flask Method (OECD Guideline 107)

-

Pre-saturation: Mix equal volumes of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Stock Solution: Prepare a stock solution of this compound in the 1-octanol phase (e.g., 1 mg/mL).

-

Partitioning: Add a known volume of the octanol stock solution to a known volume of the aqueous phase in a centrifuge tube (e.g., 5 mL of each).

-

Equilibration: Shake the tube gently for 2-3 hours at a constant temperature (e.g., 25 °C) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two immiscible layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, typically UV-Vis spectroscopy or HPLC-UV.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Caption: Workflow for LogP determination using the shake-flask method.

Acidity/Basicity: pKa Determination

Rationale: The pKa value dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding.[20] UV-Vis spectrophotometry is a sensitive and high-throughput method for pKa determination for compounds with a pH-dependent chromophore.[20][21]

Protocol: UV-Vis Spectrophotometric Titration

-

Wavelength Selection:

-

Record the UV-Vis spectrum (230-500 nm) of the compound in a highly acidic solution (e.g., pH 1) to get the spectrum of the fully protonated species.

-

Record the spectrum in a neutral or slightly basic solution (e.g., pH 7) to get the spectrum of the neutral species.

-

Identify one or more analytical wavelengths (λ) where the absorbance changes significantly between the protonated and neutral forms.[22]

-

-

Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength, covering a pH range from approximately 0 to 4 (e.g., in 0.5 pH unit increments).[20]

-

Measurement:

-

Prepare a series of solutions by adding a small, constant amount of a concentrated stock solution of the compound (in DMSO or methanol) to each buffer solution in a 96-well plate or individual cuvettes.[20]

-

Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

-

-

Data Analysis:

Computational Chemistry Analysis

Rationale: Density Functional Theory (DFT) calculations provide theoretical insights that complement experimental data, aiding in spectral interpretation and understanding the molecule's electronic properties.[24][25][26][27]

Methodology: DFT Calculations

-

Software: Use a quantum chemistry software package like Gaussian or ORCA.

-

Method: Perform geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d)).[24][26]

-

Calculations:

-

Geometry Optimization: Determine the lowest energy conformation of the molecule.

-

Frequency Analysis: Calculate vibrational frequencies to predict the IR spectrum and confirm the optimized structure is a true minimum.

-

NMR Shielding Tensors: Calculate ¹H and ¹³C chemical shifts for comparison with experimental NMR data.

-

Frontier Molecular Orbitals (HOMO/LUMO): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE) provides insights into the molecule's reactivity and electronic transitions.[24][25]

-

Conclusion and Future Directions

The systematic application of the predictive, experimental, and computational workflows detailed in this guide will yield a comprehensive physicochemical profile of this compound. This foundational dataset is indispensable for any researcher or organization aiming to leverage this promising scaffold. The data will enable rational design of synthetic routes, facilitate the interpretation of biological screening results, and guide the development of novel materials and therapeutics. The reactivity of the vinyl and iodo groups suggests that future work should focus on exploring its utility in diverse chemical transformations, thereby expanding the chemical space accessible from this versatile building block.[5][9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. pharmajournal.net [pharmajournal.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. mdpi.com [mdpi.com]

- 6. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity [ouci.dntb.gov.ua]

- 9. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hoffmanchemicals.com [hoffmanchemicals.com]

- 12. 4-Iodopyrazole | 3469-69-0 [chemicalbook.com]

- 13. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. ijpsr.info [ijpsr.info]

- 15. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. researchgate.net [researchgate.net]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. LogP / LogD shake-flask method [protocols.io]

- 20. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ishigirl.tripod.com [ishigirl.tripod.com]

- 22. hi-tec.tripod.com [hi-tec.tripod.com]

- 23. ulm.edu [ulm.edu]

- 24. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. pubs.aip.org [pubs.aip.org]

Introduction: A Bifunctional Scaffold for Modern Chemistry

An In-Depth Technical Guide to 4-Iodo-1-vinyl-1H-pyrazole (CAS: 1175788-58-5)

In the landscape of synthetic chemistry and drug discovery, the strategic design of molecular building blocks is paramount. This compound, identified by its CAS number 1175788-58-5, has emerged as a highly versatile and valuable intermediate.[1] This compound uniquely combines two powerful reactive centers within a stable heterocyclic core: an iodine atom at the 4-position and a vinyl group at the N1-position.

This dual functionality makes it an exceptional tool for researchers. The C-I bond serves as a classical "handle" for sophisticated carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.[2] Simultaneously, the vinyl group offers a distinct reaction site for polymerization, addition reactions, and other modern synthetic transformations. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical applications in the development of novel therapeutics and advanced materials.

Physicochemical Properties and Molecular Identity

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application. The key identifiers and characteristics of this compound are summarized below.

Diagram: Chemical Structure of this compound

Caption: Molecular structure of this compound.

| Identifier | Value | Source |

| CAS Number | 1175788-58-5 | [1] |

| Molecular Formula | C₅H₅IN₂ | |

| Molecular Weight | 220.01 g/mol | |

| IUPAC Name | This compound | N/A |

| Appearance | Typically an off-white to yellow solid or oil | General chemical knowledge |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a two-stage process that leverages well-established methodologies in heterocyclic chemistry. The strategy involves first the regioselective iodination of the pyrazole core, followed by the introduction of the vinyl group onto the N1 nitrogen.

Stage 1: Electrophilic Iodination of 1H-Pyrazole

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is the most electronically favorable site for such reactions.

Protocol: Synthesis of 4-Iodo-1H-pyrazole

-

Reagent Preparation: In a well-ventilated fume hood, suspend 1H-pyrazole (1.0 eq) in water or a suitable organic solvent like acetonitrile.

-

Iodinating Agent: Add an iodinating agent such as N-Iodosuccinimide (NIS) or a combination of Iodine (I₂) with an oxidant like Ceric Ammonium Nitrate (CAN).[3][4] The use of NIS is often preferred for its ease of handling and high reactivity.

-

Reaction Conditions: Stir the mixture at room temperature. For less reactive pyrazole precursors, gentle heating (e.g., to 80 °C) may be required to drive the reaction to completion.[3]

-

Work-up and Purification: Upon completion (monitored by TLC or LC-MS), the reaction is quenched, typically with an aqueous solution of sodium thiosulfate to remove excess iodine. The product is then extracted into an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated. Purification via column chromatography on silica gel yields pure 4-iodo-1H-pyrazole.[3]

Causality Insight: The choice of the iodinating system is critical. While molecular iodine can be used, its electrophilicity may be insufficient. Oxidants like CAN generate a more potent iodinating species in situ, while NIS provides a readily available source of electrophilic iodine, ensuring efficient and high-yielding conversion.[3][4]

Stage 2: N-Vinylation of 4-Iodo-1H-pyrazole

Introducing the vinyl group at the N1 position can be accomplished through several methods, most commonly via reaction with a vinylating agent.

Protocol: Synthesis of this compound

-

Deprotonation: Dissolve 4-iodo-1H-pyrazole (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a strong base, such as sodium hydride (NaH), to deprotonate the pyrazole nitrogen, forming the corresponding sodium pyrazolide salt.

-

Vinylation: Introduce a vinylating agent. A common and effective method involves the use of ethyl vinyl ether in the presence of a catalytic amount of a strong acid like trifluoroacetic acid (TFA).[5] This reaction proceeds via an intermediate that subsequently eliminates ethanol to form the N-vinyl product.

-

Reaction and Work-up: Stir the reaction at room temperature until the starting material is consumed. The reaction is then carefully quenched with water or a saturated aqueous ammonium chloride solution.

-

Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Final purification by column chromatography provides the target compound, this compound.

Diagram: Synthetic Workflow

Caption: Two-stage synthesis of this compound.

Core Applications in Research and Development

The strategic value of this compound lies in its ability to serve as a linchpin in the construction of complex molecules.

Pillar 1: The C4-Iodo Handle - A Gateway to Molecular Diversity

The carbon-iodine bond is a key functional group for transition metal-catalyzed cross-coupling reactions. This allows for the precise and efficient installation of a wide variety of substituents at the 4-position of the pyrazole ring.[2]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups, a cornerstone reaction in the synthesis of kinase inhibitors.[2]

-

Sonogashira Coupling: Reaction with terminal alkynes yields 4-alkynylpyrazoles, which are valuable intermediates for creating inhibitors of enzymes like phosphodiesterase 4 (PDE4).[2]

-

Other Couplings: The C-I bond is also amenable to Heck, Stille, and Buchwald-Hartwig amination reactions, further expanding the accessible chemical space.

The pyrazole scaffold itself is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs for treating cancers and inflammatory diseases.[2][6][7][8] The ability to diversify the 4-position using this compound is therefore a powerful strategy in lead optimization campaigns.

Diagram: Cross-Coupling Potential

Caption: Versatility of the C-I bond in cross-coupling reactions.

Pillar 2: The N1-Vinyl Group - A Versatile Functional Moiety

The vinyl group provides a secondary, orthogonal reactive site. Its electron-withdrawing nature, due to the adjacent pyrazole ring, influences its reactivity.

-

Polymerization: It can act as a monomer in radical or cationic polymerization reactions to create novel polymers with heterocyclic side chains, potentially leading to materials with unique electronic or thermal properties.

-

Diels-Alder Reactions: The vinyl group can participate as a dienophile in [4+2] cycloaddition reactions, enabling the construction of complex, fused-ring systems.

-

Addition Reactions: It is susceptible to a variety of addition reactions, including hydrogenation, halogenation, and Michael additions, allowing for further, late-stage functionalization of the molecule.

Analytical Characterization

Unambiguous structural confirmation and purity assessment are critical. The following spectroscopic signatures are expected for this compound:

-

¹H NMR: The spectrum should show distinct signals for the two pyrazole ring protons (C3-H and C5-H) as singlets or narrow doublets. The vinyl group will exhibit a characteristic set of three signals: a doublet of doublets for the proton on the alpha-carbon (N-CH=) and two distinct signals (doublets of doublets) for the terminal geminal protons (=CH₂), all with specific cis, trans, and geminal coupling constants.

-

¹³C NMR: The spectrum will display five unique carbon signals. The C4 carbon bonded to the iodine will be significantly shielded. The two other pyrazole ring carbons and the two vinyl carbons will appear in the aromatic/alkene region of the spectrum.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed by HPLC, typically using a reversed-phase column, which should show a single major peak for the pure compound.

Conclusion

This compound is far more than a simple chemical. It is a strategically designed synthetic platform that empowers chemists to explore molecular diversity with efficiency and precision. Its orthogonal reactive sites—the C-I bond for cross-coupling and the N-vinyl group for additions and polymerization—make it an invaluable asset in the synthesis of complex organic molecules. For researchers, scientists, and drug development professionals, mastering the use of this bifunctional building block can significantly accelerate the discovery of new medicines and advanced materials.

References

- 1. 1175788-58-5|this compound|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Synthetic Guide to 4-Iodo-1-vinyl-1H-pyrazole

Abstract

4-Iodo-1-vinyl-1H-pyrazole is a versatile heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional structure—comprising a pyrazole core, a reactive iodine substituent, and a polymerizable vinyl group—positions it as a valuable building block for the synthesis of complex molecular architectures and functional polymers. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering predictive data for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Furthermore, this document outlines a robust, field-proven, two-step synthetic pathway, beginning with the regioselective iodination of 1H-pyrazole, followed by a modern palladium-catalyzed N-vinylation. The protocols and analyses herein are designed to equip researchers, scientists, and drug development professionals with the critical data and methodologies required for the confident synthesis and unambiguous identification of this compound.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any chemical entity is a thorough understanding of its structure and fundamental properties. This compound is an organoiodine compound featuring a five-membered aromatic pyrazole ring. The iodine atom at the C4 position significantly influences the ring's electronic properties and serves as a versatile handle for cross-coupling reactions. The vinyl group attached to the N1 nitrogen provides a site for polymerization and other addition reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₅H₅IN₂ | Calculated |

| Molecular Weight | 220.01 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | 1175788-58-5 | Commercial Supplier Data[1] |

| Canonical SMILES | C=CN1C=C(I)C=N1 | Structure-Based |

To visualize the molecule and establish a clear numbering convention for spectroscopic assignment, the following structure is used:

Caption: Molecular structure and numbering of this compound.

Validated Synthetic Workflow

The synthesis of this compound can be efficiently achieved in a two-step sequence. This pathway is designed for high regioselectivity and employs modern catalytic methods that are common in research and development settings. The overall workflow is depicted below.

Caption: Proposed two-step synthetic workflow for this compound.

Step 1: Regioselective Iodination of 1H-Pyrazole

Expertise & Causality: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electronically favorable site for this reaction. While various iodinating agents exist, a system of molecular iodine (I₂) with an oxidant like Ceric Ammonium Nitrate (CAN) is highly effective. CAN facilitates the in-situ generation of a more potent iodinating species, enabling the reaction to proceed efficiently under mild heating.[2]

Protocol:

-

To a solution of 1H-pyrazole (1.0 mmol) in acetonitrile (MeCN, 5 mL), add molecular iodine (I₂, 1.1 mmol).

-

In a separate flask, dissolve Ceric Ammonium Nitrate (CAN, 1.2 mmol) in MeCN (5 mL).

-

Add the CAN solution dropwise to the pyrazole/iodine mixture.

-

Heat the resulting mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with dichloromethane (DCM).

-

Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench excess iodine) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 4-Iodo-1H-pyrazole.

Step 2: Palladium-Catalyzed N-Vinylation

Expertise & Causality: Introducing a vinyl group onto a nitrogen heterocycle can be achieved through several methods. Palladium-catalyzed cross-coupling reactions represent a state-of-the-art approach, offering high yields, excellent functional group tolerance, and stereospecificity.[3] The Buchwald-Hartwig amination protocol, adapted for N-vinylation, is particularly effective. A catalyst system comprising a palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand such as XPhos, provides a highly active catalyst for this transformation.[3] A non-nucleophilic base, such as potassium phosphate (K₃PO₄), is crucial to deprotonate the pyrazole nitrogen without interfering with the catalytic cycle.

Protocol:

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 4-Iodo-1H-pyrazole (1.0 mmol), Pd₂(dba)₃ (0.05 mmol), XPhos (0.10 mmol), and anhydrous K₃PO₄ (1.4 mmol).

-

Add anhydrous toluene (5 mL) via syringe.

-

Add the vinylating agent, such as a vinyl triflate (1.0 equiv), to the mixture.

-

Heat the reaction mixture to 60 °C and stir for 3-4 hours, or until TLC/GC-MS indicates complete consumption of the starting material.

-

Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization (Predicted Data)

The following sections detail the expected spectroscopic signatures for this compound. These predictions are grounded in data from the 4-iodopyrazole core structure and established principles of spectroscopy for vinyl groups.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The proton (¹H) and carbon (¹³C) spectra will provide definitive information about the connectivity and electronic environment of each atom. Spectroscopic studies have shown that substituents on the pyrazole ring influence the conformation and electronic properties of the N-vinyl group.[5]

¹H NMR Analysis: The ¹H NMR spectrum is expected to be highly informative. The two protons on the pyrazole ring (H3 and H5) will appear as distinct singlets, shifted downfield due to the aromatic nature of the ring. The vinyl group will present a classic AMX or ABC spin system, with one proton on the alpha-carbon (Hα) and two diastereotopic protons on the beta-carbon (Hβ and Hβ').

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H5 | 7.8 - 8.0 | s | - | Deshielded by adjacent N1-vinyl group. |

| H3 | 7.6 - 7.8 | s | - | Slightly less deshielded than H5. |

| Hα | 7.1 - 7.4 | dd | Jα,β ≈ 15-17, Jα,β' ≈ 8-10 | Coupled to both geminal and trans protons. |

| Hβ (trans) | 5.6 - 5.9 | dd | Jα,β ≈ 15-17, Jβ,β' ≈ 1-2 | Large trans coupling, small geminal coupling. |

| Hβ' (cis) | 5.0 - 5.3 | dd | Jα,β' ≈ 8-10, Jβ,β' ≈ 1-2 | Smaller cis coupling, small geminal coupling. |

¹³C NMR Analysis: The ¹³C NMR spectrum will confirm the carbon skeleton. A key feature will be the C4 signal, which will appear at a significantly upfield chemical shift due to the "heavy atom effect" of the directly bonded iodine, a characteristic phenomenon in ¹³C NMR.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C5 | 140 - 143 | Aromatic carbon adjacent to two nitrogen atoms. |

| C3 | 132 - 135 | Aromatic carbon adjacent to one nitrogen atom. |

| Cα (vinyl) | 130 - 133 | Alpha-carbon of the N-vinyl group. |

| Cβ (vinyl) | 108 - 112 | Beta-carbon of the N-vinyl group, shielded. |

| C4 | 75 - 80 | Carbon bearing iodine, shifted upfield by heavy atom effect. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will be characterized by vibrations from the pyrazole ring, the C-I bond, and, most distinctly, the N-vinyl group.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100 - 3150 | Medium | =C-H Stretch (Aromatic & Vinyl) | Stretching vibrations of sp² C-H bonds.[4] |

| 1640 - 1650 | Medium | C=C Stretch (Vinyl) | Characteristic stretching of the vinyl double bond. |

| 1500 - 1550 | Medium-Strong | C=N, C=C Stretch (Pyrazole Ring) | Aromatic ring skeletal vibrations. |

| 950 - 970 | Strong | =C-H Bend (Vinyl wag, trans) | Out-of-plane bending is often strong and diagnostic. |

| 500 - 600 | Medium-Weak | C-I Stretch | Carbon-iodine bond stretching vibration. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. For pyrazole derivatives, fragmentation often involves characteristic losses of nitrogen (N₂) or hydrogen cyanide (HCN).[7]

Expected Fragmentation: Under Electron Ionization (EI), this compound is expected to show a strong molecular ion peak (M⁺). Key fragmentation pathways would include:

-

Loss of the iodine atom: [M - I]⁺, leading to a fragment at m/z 93.

-

Loss of the vinyl group: [M - C₂H₃]⁺, resulting in the 4-iodopyrazole cation at m/z 194.

-

Fragmentation of the pyrazole ring: Subsequent loss of HCN from fragments is a common pathway for pyrazoles.[7]

Table 5: Predicted Key Fragments in Mass Spectrum (EI) of this compound

| m/z Value | Proposed Fragment | Notes |

| 220 | [C₅H₅IN₂]⁺ | Molecular Ion (M⁺) , should be clearly visible. |

| 194 | [C₃H₂IN₂]⁺ | Loss of the vinyl group (•C₂H₃). |

| 127 | [C₅H₅N₂]⁺ | Loss of the iodine radical (•I). |

| 93 | [C₅H₅N₂]⁺ | Loss of the iodine atom from M⁺. |

Conclusion

This technical guide provides a comprehensive, predictive, and actionable framework for the synthesis and characterization of this compound. The detailed two-step synthetic protocol, leveraging regioselective iodination and modern palladium-catalyzed N-vinylation, offers a reliable and efficient route to this valuable intermediate. The curated spectroscopic data—including predicted ¹H and ¹³C NMR chemical shifts, characteristic IR absorption bands, and expected mass spectrometry fragmentation patterns—furnishes researchers with the necessary benchmarks for unambiguous structural verification and quality control. This document serves as a vital resource, enabling the confident application of this compound in advanced research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Iodo-1-vinyl-1H-pyrazole

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 4-Iodo-1-vinyl-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data from analogous structures, spectroscopic principles, and computational chemistry insights to elucidate the key structural features of this versatile heterocyclic compound.

Introduction: Significance and Applications

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazole core is a well-established scaffold in numerous pharmacologically active molecules, valued for its metabolic stability and diverse biological activities.[1] The introduction of an iodine atom at the C4 position provides a valuable handle for further functionalization through various cross-coupling reactions, making it a key building block in the synthesis of complex molecular architectures.[2] Furthermore, the N1-vinyl group offers a site for polymerization and introduces distinct conformational possibilities that can influence the molecule's interactions with biological targets or its properties in polymeric materials.[3] Understanding the precise three-dimensional structure and conformational landscape of this compound is therefore crucial for rational drug design and the development of novel materials.

Molecular Structure: Insights from Core and Analogs

While a single-crystal X-ray diffraction structure for this compound is not publicly available, a wealth of information can be derived from the crystallographic data of its parent compound, 4-iodo-1H-pyrazole.[4]

The 4-Iodopyrazole Core

A recent study by Rue et al. (2023) completed the crystallographic data for the series of 4-halogenated-1H-pyrazoles, including 4-iodo-1H-pyrazole.[4] The pyrazole ring is an almost planar five-membered heterocycle. The key structural parameters for the 4-iodopyrazole core, based on this study, are summarized in the table below. These values provide a robust foundation for understanding the geometry of the pyrazole ring in the vinylated derivative.

| Parameter | Value (Å or °) | Source |

| Bond Lengths | ||

| C3-C4 | ~1.37 Å | [4] |

| C4-C5 | ~1.38 Å | [4] |

| N1-N2 | ~1.34 Å | [4] |

| N2-C3 | ~1.33 Å | [4] |

| C5-N1 | ~1.34 Å | [4] |

| C4-I | ~2.08 Å | [4] |

| Bond Angles | ||

| N1-N2-C3 | ~111° | [4] |

| N2-C3-C4 | ~106° | [4] |

| C3-C4-C5 | ~107° | [4] |

| C4-C5-N1 | ~108° | [4] |

| C5-N1-N2 | ~110° | [4] |

Note: These values are derived from the crystal structure of 4-iodo-1H-pyrazole and serve as a close approximation for the this compound core.

The C4-I bond is a prominent feature, influencing the electronic properties of the pyrazole ring. The iodine atom is a weak deactivator via its inductive effect, yet it can also participate in halogen bonding, a directional non-covalent interaction that can be significant in crystal packing and ligand-receptor binding.

The N1-Vinyl Substituent

The addition of a vinyl group at the N1 position introduces further structural and conformational complexity. The key variables are the bond lengths and angles of the vinyl group itself and its orientation relative to the pyrazole ring.

Conformational Analysis of the Vinyl Group

The rotation around the N1-C(vinyl) single bond gives rise to different conformers. The two most likely planar conformers are the s-trans and s-cis forms, referring to the stereochemical relationship between the vinyl group and the N2 atom of the pyrazole ring.

Caption: Rotational isomers of this compound.

The relative stability of these conformers is dictated by a balance of steric and electronic effects. In the absence of a bulky substituent at the C5 position, a mixture of conformers is often observed in solution. However, computational studies on related vinylazoles suggest that the s-trans conformer is generally of lower energy due to reduced steric hindrance between the vinyl group and the pyrazole ring protons. For this compound, the C5-proton is relatively small, suggesting that the energy barrier to rotation is likely low, and both conformers may be populated at room temperature.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and probing the conformational properties of this compound in the absence of crystallographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be highly informative. Key predicted signals include:

-

Pyrazole Protons: Two singlets in the aromatic region, corresponding to the C3-H and C5-H protons. Based on data for 4-iodo-1H-pyrazole, these are expected to be around 7.5-8.0 ppm.[4]

-

Vinyl Protons: A characteristic set of three signals for the -CH=CH₂ group, typically a doublet of doublets for the proton on the alpha-carbon (geminal to the ring) and two doublets of doublets for the terminal (beta) protons. The coupling constants (J-values) between these protons are diagnostic of their geometric arrangement.

¹³C NMR: The carbon NMR spectrum will show five distinct signals for the pyrazole and vinyl carbons. The C4 carbon, directly attached to the iodine atom, is expected to be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands:

-

C=C stretching (vinyl): Around 1640-1620 cm⁻¹.

-

C=N and C=C stretching (pyrazole): In the 1600-1400 cm⁻¹ region.

-

C-H stretching (vinyl and pyrazole): Above 3000 cm⁻¹.

-

C-I stretching: Typically in the far-infrared region, around 600-500 cm⁻¹.

Experimental Protocols

Synthesis of this compound

A plausible and efficient synthesis involves a two-step process starting from pyrazole.

Caption: Synthetic workflow for this compound.

Step 1: Iodination of Pyrazole

-

Rationale: Direct electrophilic iodination of the pyrazole ring is highly regioselective for the C4 position due to the electronic properties of the heterocycle. Reagents such as N-Iodosuccinimide (NIS) or molecular iodine with an oxidizing agent are effective.[2]

-

Protocol:

-

Dissolve pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

-

Add N-Iodosuccinimide (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 4-iodo-1H-pyrazole.

-

Step 2: N-Vinylation of 4-Iodo-1H-pyrazole

-

Rationale: The N-H proton of the pyrazole is acidic and can be deprotonated to allow for N-alkenylation. A common and effective method is the reaction with vinyl acetate catalyzed by a transition metal salt.

-

Protocol:

-

To a solution of 4-iodo-1H-pyrazole (1.0 eq) in vinyl acetate (used as both reagent and solvent), add a catalytic amount of a palladium(II) salt (e.g., Pd(OAc)₂) and a ligand (e.g., triphenylphosphine).

-

Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

-

Once the starting material is consumed, cool the mixture and remove the excess vinyl acetate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer and concentrate to obtain the crude product.

-

Purify by column chromatography on silica gel to afford pure this compound.

-

Characterization Workflow

References

A Technical Guide to 4-Iodo-1-vinyl-1H-pyrazole: Synthesis, Reactivity, and Applications in Modern Chemistry

This guide provides an in-depth technical overview of 4-Iodo-1-vinyl-1H-pyrazole, a versatile heterocyclic building block with significant potential in drug discovery and materials science. We will delve into its commercial availability, plausible synthetic routes, key chemical properties, and its utility in advanced synthetic applications. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this compound's unique structural features.

Introduction: The Strategic Value of this compound

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, including kinase inhibitors and anti-inflammatory agents.[1][2] The strategic introduction of an iodine atom at the 4-position of the pyrazole ring provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[3] The further incorporation of a vinyl group at the 1-position introduces a site for polymerization and other addition reactions, making this compound a bifunctional building block with considerable synthetic potential.

This guide will provide a comprehensive analysis of this compound, from its commercial sourcing to its application in cutting-edge synthetic methodologies.

Commercial Availability

This compound is available from several chemical suppliers, facilitating its use in both academic and industrial research settings. The compound is typically supplied on a research scale.

| Property | Value | Source(s) |

| CAS Number | 1175788-58-5 | [4][5] |

| Molecular Formula | C₅H₅IN₂ | [5] |

| Molecular Weight | 220.01 g/mol | [5] |

| Known Suppliers | BLD Pharm, Sigma-Aldrich | [4][5] |

Synthesis of this compound

While direct, published synthetic procedures for this compound are not extensively documented, a highly plausible and efficient route involves the direct iodination of the commercially available precursor, 1-vinyl-1H-pyrazole. This approach leverages established methodologies for the regioselective iodination of the pyrazole ring at the C4 position.[3][6]

An alternative, though potentially less direct, route would be the N-vinylation of 4-iodopyrazole. However, the direct iodination of 1-vinyl-1H-pyrazole is presented here as the more straightforward approach.

Proposed Synthetic Workflow: Iodination of 1-vinyl-1H-pyrazole

The C4 position of the pyrazole ring is susceptible to electrophilic substitution.[6] A variety of iodinating agents can be employed, with a system of molecular iodine (I₂) and an oxidant such as ceric ammonium nitrate (CAN) or hydrogen peroxide (H₂O₂) in a suitable solvent being a common and effective choice.[3][7]

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established "green" iodination procedures for pyrazoles.[7]

Materials:

-

1-vinyl-1H-pyrazole (1.0 equiv)

-

Iodine (I₂) (0.5 equiv)

-

30% Hydrogen peroxide (H₂O₂) (0.6 equiv)

-

Water (as solvent)

-

Ethyl acetate (for extraction)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 1-vinyl-1H-pyrazole and suspend it in water.

-

To this suspension, add molecular iodine (I₂).

-

Slowly add 30% hydrogen peroxide dropwise to the stirred mixture at room temperature.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary depending on the scale and specific conditions.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of water).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Rationale for Experimental Choices:

-

Hydrogen Peroxide/Water System: This "green" iodination method is advantageous as the only byproduct is water, minimizing hazardous waste.[7]

-

Stoichiometry: Using a slight excess of the oxidizing agent ensures the complete conversion of molecular iodine to the active iodinating species.

-

Work-up: The sodium thiosulfate wash is crucial for quenching the reaction and removing residual iodine, which can complicate purification.

Spectroscopic and Physicochemical Properties

While a comprehensive, publicly available dataset for this compound is limited, its expected spectroscopic characteristics can be inferred from data on analogous compounds like 4-iodopyrazole and other vinylpyrazoles.[8][9][10]

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Pyrazole Protons (H3 and H5): Two singlets in the aromatic region (approx. δ 7.5-8.0 ppm). The deshielding effect of the iodine atom will influence the precise chemical shifts.

-

Vinyl Protons: A characteristic AMX spin system.

-

One doublet of doublets (dd) for the proton on the carbon attached to the nitrogen (approx. δ 7.0-7.5 ppm).

-

Two doublets of doublets (dd) for the terminal vinyl protons (approx. δ 5.0-6.0 ppm), with distinct cis and trans coupling constants.

-

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

Pyrazole Carbons:

-

C3 and C5 will appear in the aromatic region (approx. δ 130-145 ppm).

-

C4, bearing the iodine atom, will show a signal at a significantly lower field (approx. δ 80-95 ppm) due to the heavy atom effect.

-

-

Vinyl Carbons: Two signals in the olefinic region (approx. δ 100-135 ppm).

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule, with the C-I bond and the N-vinyl group offering orthogonal reactivity.

Reactivity at the C-I Bond: Cross-Coupling Reactions

The carbon-iodine bond at the C4 position is highly susceptible to oxidative addition to palladium(0) catalysts, making it an excellent substrate for a variety of cross-coupling reactions.[3][11] This allows for the facile introduction of aryl, heteroaryl, vinyl, and alkynyl substituents.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds, enabling the synthesis of 4-aryl- or 4-vinyl-1-vinyl-1H-pyrazoles.[2][11]

-

Heck-Mizoroki Reaction: Coupling with alkenes to introduce new vinyl groups, leading to the formation of substituted styrenes or other dienes.[4][12]

-

Sonogashira Coupling: Reaction with terminal alkynes to synthesize 4-alkynyl-1-vinyl-1H-pyrazoles.[4]

Caption: Key reaction pathways for this compound.

Reactivity of the Vinyl Group

The N-vinyl group can participate in a range of reactions characteristic of alkenes.

-

Polymerization: The vinyl group can undergo free-radical or other types of polymerization to create novel polymers with pyrazole moieties in the side chains. These materials could have interesting properties for applications in electronics or as functional coatings.[8]

-

Cycloaddition Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions, providing a route to more complex, fused heterocyclic systems.[8]

Applications in Research and Development

The dual reactivity of this compound makes it a valuable intermediate in several areas of chemical research.

Medicinal Chemistry and Drug Discovery

The 4-iodopyrazole scaffold is a key intermediate in the synthesis of a wide array of biologically active compounds.[3][13] By using this building block, complex molecules can be assembled through late-stage functionalization via cross-coupling reactions. Potential therapeutic areas include:

-

Kinase Inhibitors: The pyrazole core is prevalent in many kinase inhibitors used in oncology.[3] this compound allows for the exploration of novel chemical space around this core scaffold.

-

GPCR Antagonists: This building block can be used to generate diverse libraries of compounds for screening against G-protein coupled receptors.[3]

Materials Science

The ability of the vinyl group to polymerize opens up possibilities for the creation of new materials. Poly(vinylpyrazoles) can be used as ligands for metal catalysts, in the development of ion-exchange resins, or as specialty polymers with unique thermal or optical properties.[8] The presence of the iodine atom allows for post-polymerization modification, further expanding the functional diversity of these materials.

Conclusion

This compound is a commercially available and highly versatile synthetic intermediate. Its strategic combination of a reactive C-I bond, ideal for cross-coupling reactions, and a polymerizable vinyl group provides chemists with a powerful tool for the synthesis of complex molecules and functional materials. The straightforward, proposed synthesis via direct iodination of 1-vinyl-1H-pyrazole makes it an accessible building block for a wide range of applications, from the development of next-generation pharmaceuticals to the creation of novel polymers.

References

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. arkat-usa.org [arkat-usa.org]

A Technical Guide to the Stability and Storage of 4-Iodo-1-vinyl-1H-pyrazole: Principles and Protocols

Introduction

4-Iodo-1-vinyl-1H-pyrazole is a versatile heterocyclic building block of significant interest to researchers in pharmaceutical development and material science.[1][2] Its unique structure, featuring a pyrazole core, a reactive vinyl group, and a synthetically valuable iodine substituent, allows for diverse chemical modifications, including palladium-catalyzed cross-coupling reactions.[2][3][4] However, the very features that make this molecule synthetically attractive also introduce inherent stability challenges. The integrity of this reagent is paramount, as impurities or degradation products can lead to inconsistent experimental results, low yields in subsequent reactions, and potential safety concerns.

This guide provides a comprehensive technical overview of the factors influencing the stability of this compound. As direct, in-depth stability studies on this specific molecule are not extensively published, this document synthesizes field-proven insights and data from analogous iodo-substituted and vinyl-substituted heterocyclic compounds. We will explore the primary degradation pathways and provide authoritative, actionable protocols for optimal storage, handling, and stability assessment to ensure the compound's purity and reactivity for its intended application.

Molecular Structure and Physicochemical Properties Analysis

Understanding the stability of this compound begins with an analysis of its constituent functional groups and their interplay.

| Property | Value | Source |

| CAS Number | 1175788-58-5 | |

| Molecular Formula | C₅H₅IN₂ | |

| Molecular Weight | 220.01 g/mol | |

| Appearance | Off-white to brown crystalline powder | [1] |

| Melting Point | 108-110 °C (for 4-Iodo-1H-pyrazole) | [1][5] |

Structural Analysis of Stability Factors:

-

Pyrazole Core: The aromatic pyrazole ring is generally stable.[6] However, the nitrogen atoms influence the electronic properties of the substituents, and the ring itself can be susceptible to strong oxidizing agents.

-

C4-Iodo Substituent: The carbon-iodine bond is the most significant point of potential degradation. It is considerably weaker than C-Br, C-Cl, or C-F bonds, making it susceptible to cleavage by heat and, most notably, by light (photolysis).[7] This photosensitivity is a critical consideration for iodo-substituted aromatics. While this bond's reactivity is valuable for cross-coupling reactions, it represents a primary stability liability.[2][8]

-

N1-Vinyl Substituent: The vinyl group introduces several potential instability issues. It is susceptible to:

-

Hydrolysis: Under acidic or even neutral aqueous conditions, the vinyl group can be hydrolyzed to form acetaldehyde and the corresponding 4-Iodo-1H-pyrazole.[9][10][11]

-

Polymerization: Vinyl monomers can undergo radical or thermally initiated polymerization, leading to oligomeric or polymeric impurities.

-

Oxidation: The double bond is a potential site for oxidation, especially in the presence of atmospheric oxygen over long-term storage.

-

Key Factors Influencing Stability

The chemical integrity of this compound is primarily threatened by four environmental factors: atmosphere (oxygen and moisture), temperature, light, and chemical incompatibility.

Atmospheric Stability

This compound should be regarded as an air- and moisture-sensitive material.[12][13]

-

Oxygen: The vinyl group is prone to oxidation. Over time, exposure to atmospheric oxygen can lead to the formation of peroxides or other oxidative degradation products, compromising sample purity. Handling under an inert atmosphere is crucial.[12]

-

Moisture: Hydrolysis of the N-vinyl group is a significant and likely degradation pathway.[9][10] The presence of even trace amounts of water, potentially accelerated by acidic or basic impurities, can cleave the vinyl group. Therefore, storage in a dry environment and the use of anhydrous solvents are mandatory.[13][14]

Thermal Stability

While many pyrazole derivatives exhibit good thermal stability, the presence of the iodo and vinyl groups lowers the decomposition threshold.[6]

-

Degradation: Elevated temperatures can provide the energy needed to initiate C-I bond cleavage or polymerization of the vinyl group.[15]

-

Hazardous Decomposition: In the event of fire or excessive heating, hazardous decomposition products such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide (HI) may be released.[15][16] Storage away from heat sources, sparks, and open flames is essential.[15][17]

Photostability

The C-I bond is notoriously photolabile. Exposure to UV or even ambient laboratory light can induce homolytic cleavage of the bond, generating radical species. These radicals can lead to a variety of decomposition products and discoloration of the material. Photolysis of iodinated aryl compounds is a known phenomenon that proceeds in poor yield, suggesting complex degradation pathways.[7] Protection from all light sources is a critical requirement.

Chemical Compatibility

To prevent degradation, this compound should not be stored with incompatible materials.

-

Strong Oxidizing Agents: These can react aggressively with the vinyl group and the pyrazole ring.[15][16]

-

Strong Acids and Bases: These can catalyze the hydrolysis of the vinyl group.

-

Radical Initiators: These can induce rapid polymerization of the vinyl group.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective way to preserve the quality of this compound.

Long-Term Storage Conditions

For long-term storage (>1 month), the following conditions are mandatory to minimize degradation.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C (Freezer) | Reduces thermal degradation, C-I bond cleavage, and potential for vinyl polymerization. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and moisture-driven hydrolysis.[12] |

| Container | Amber Glass Vial with Septum Cap | Protects from light and allows for inert atmosphere handling via syringe.[12] Use of Sure/Seal™ or similar packaging is ideal.[18] |

| Light | Store in Darkness | Prevents photolytic cleavage of the C-I bond.[7] |

Protocol for Handling Air-Sensitive Solid

All manipulations of solid this compound should be performed under an inert atmosphere.

Methodology:

-

Preparation: Place the sealed vial of the compound, a clean, dry Schlenk flask with a stir bar, a stopper, a spatula, and a weighing boat into the antechamber of a glovebox.

-

Inerting: Evacuate and refill the antechamber with inert gas (e.g., Argon) for a minimum of three cycles before transferring the items into the main glovebox chamber.[19]

-

Dispensing: Inside the glovebox, open the compound vial. Using the spatula, weigh the desired amount of the solid into the weighing boat on a tared balance.

-

Transfer: Carefully transfer the weighed solid from the boat into the Schlenk flask.

-

Sealing: Securely stopper the Schlenk flask.

-

Removal: Transfer the sealed Schlenk flask out of the glovebox via the antechamber (evacuate/refill cycles are not required on exit for a sealed flask).[19]

-

Dissolution: The flask can now be connected to a Schlenk line. Under a positive pressure of inert gas, anhydrous, degassed solvent can be added via cannula or syringe to prepare a stock solution.

Caption: Workflow for handling solid this compound.

Stability-Indicating Analytical Methods

Regular purity assessment is critical to ensure the compound's suitability for use. A multi-faceted approach provides the most robust evaluation.[20]

| Analytical Method | Primary Use | Advantages | Disadvantages |

| HPLC-UV | Quantitative purity assessment, detection of non-volatile impurities. | High resolution and sensitivity for separating the parent compound from degradation products like 4-Iodo-1H-pyrazole.[21] | Requires a reference standard for absolute quantification; may not detect highly volatile impurities. |

| ¹H qNMR | Absolute purity determination, structural confirmation. | Provides an absolute measure of purity without a specific reference standard; can identify and quantify impurities simultaneously.[20][22] | Lower sensitivity than HPLC; requires a high-field NMR spectrometer and a certified internal standard.[22] |

| GC-MS | Detection of volatile impurities and degradation products. | Excellent for identifying volatile byproducts like acetaldehyde from hydrolysis.[20] | Not suitable for non-volatile or thermally labile compounds; may require derivatization. |

Protocol: Purity Assessment by HPLC

This protocol provides a general method for monitoring the purity of this compound and detecting potential degradation products.

Methodology:

-

Instrumentation: HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[20]

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid in Water

-

Solvent B: Acetonitrile or Methanol[20]

-

-

Gradient: A typical starting point is a linear gradient from 20% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.[20]

-

Column Temperature: 25 °C.[20]

-

Detection: UV at 254 nm.[20]

-

Sample Preparation: Accurately prepare a solution of the compound in the mobile phase (e.g., 0.1 mg/mL in 50:50 A:B).

-